molecular formula C18H15Cl2N3O2 B7741443 Ethyl 7,8-dichloro-4-[(pyridin-3-ylmethyl)amino]quinoline-3-carboxylate

Ethyl 7,8-dichloro-4-[(pyridin-3-ylmethyl)amino]quinoline-3-carboxylate

Cat. No.: B7741443
M. Wt: 376.2 g/mol
InChI Key: CCRNTWKJEGDFHW-UHFFFAOYSA-N
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Description

Ethyl 7,8-dichloro-4-[(pyridin-3-ylmethyl)amino]quinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7,8-dichloro-4-[(pyridin-3-ylmethyl)amino]quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 7,8-dichloroquinoline-3-carboxylic acid with pyridin-3-ylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7,8-dichloro-4-[(pyridin-3-ylmethyl)amino]quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro positions, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Ethyl 7,8-dichloro-4-[(pyridin-3-ylmethyl)amino]quinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 7,8-dichloro-4-[(pyridin-3-ylmethyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets. It can bind to DNA or proteins, disrupting their normal function. This binding can lead to the inhibition of cellular processes such as DNA replication and protein synthesis, ultimately resulting in cell death. The compound may also interfere with signaling pathways, affecting cell proliferation and survival.

Comparison with Similar Compounds

Ethyl 7,8-dichloro-4-[(pyridin-3-ylmethyl)amino]quinoline-3-carboxylate can be compared with other quinoline derivatives such as:

    Chloroquine: Known for its antimalarial activity.

    Quinoline-3-carboxylic acid: Used as an intermediate in organic synthesis.

    7-Chloroquinoline: Studied for its antimicrobial properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 7,8-dichloro-4-(pyridin-3-ylmethylamino)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O2/c1-2-25-18(24)13-10-23-17-12(5-6-14(19)15(17)20)16(13)22-9-11-4-3-7-21-8-11/h3-8,10H,2,9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRNTWKJEGDFHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCC3=CN=CC=C3)C=CC(=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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